

# Application Notes and Protocols for Bimokalner Transtympanic Injection

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bimokalner**, also known as ACOU085, is an investigational small molecule drug candidate under development for the prevention of cisplatin-induced hearing loss.[1][2] It functions as a potent and selective activator of the Kv7.4 (KCNQ4) voltage-gated potassium channel, which is crucial for the function of cochlear outer hair cells (OHCs).[2][3] Cisplatin, a widely used and effective chemotherapeutic agent, is known to cause severe and irreversible ototoxicity by damaging these sensory cells in the inner ear.[2][4] **Bimokalner** is formulated as a proprietary slow-release gel for administration via transtympanic injection, aiming to provide localized and sustained otoprotection.[2][3]

Currently, **Bimokalner** is undergoing a Phase 2a clinical trial, the PROHEAR study, which is a randomized, double-blind, placebo-controlled, multicenter trial with a split-body design.[2][5][6] In this study, patients with testicular cancer receiving high-dose cisplatin chemotherapy are administered **Bimokalner** in one ear and a placebo in the contralateral ear.[4][5]

# **Data Presentation**

**Clinical Trial Overview: PROHEAR Study** 



| Parameter               | Description                                                                                                                                                                          |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Candidate          | Bimokalner (ACOU085)                                                                                                                                                                 |
| Mechanism of Action     | Kv7.4 (KCNQ4) potassium channel activator[2]                                                                                                                                         |
| Indication              | Prevention of cisplatin-induced hearing loss[1] [2]                                                                                                                                  |
| Formulation             | Proprietary slow-release, thermo-reversible hydrogel[1]                                                                                                                              |
| Route of Administration | Transtympanic injection[1]                                                                                                                                                           |
| Clinical Trial Phase    | Phase 2a (PROHEAR Study)[2]                                                                                                                                                          |
| Study Design            | Randomized, double-blind, placebo-controlled, split-body[2][4][5]                                                                                                                    |
| Patient Population      | Male adult patients (18-45 years) with testicular cancer scheduled for cisplatin treatment (cumulative dose ≥300 mg/m²)[7]                                                           |
| Treatment Regimen       | 3 transtympanic injections per ear, corresponding to 3 chemotherapy cycles[1][8]                                                                                                     |
| Primary Outcome         | Difference in hearing threshold of ≥10 dB<br>between the Bimokalner-treated and placebo-<br>treated ear in at least two frequencies, as<br>measured by Pure Tone Audiometry (PTA)[1] |
| Secondary Outcomes      | Evaluation of safety and tolerability, Distortion Product Otoacoustic Emissions (DPOAE)[1]                                                                                           |

## **Preclinical Data**

Preclinical studies in guinea pig models of cisplatin-induced ototoxicity have demonstrated that **Bimokalner** has the potential to significantly reduce hearing loss and preserve outer hair cells from ototoxic damage.[2][3]



# Experimental Protocols General Protocol for Transtympanic Injection of a Thermo-reversible Gel

This protocol is a generalized procedure based on common practices for transtympanic injections of hydrogel formulations and may not reflect the exact proprietary protocol for ACOU085.

#### Materials:

- Bimokalner (ACOU085) slow-release gel formulation (stored according to manufacturer's instructions)
- · Placebo gel formulation (for control)
- Topical anesthetic (e.g., 4% lidocaine solution or EMLA cream)
- Sterile cotton balls or gel foam
- Otoscope
- · Microsurgical instruments for otology
- Syringe with a fine-gauge needle (e.g., 25-27 gauge spinal needle)
- Sterile drapes and gloves

#### Procedure:

- Patient Preparation:
  - Obtain informed consent from the patient.
  - Position the patient in a supine or semi-reclined position with the head tilted to the contralateral side to allow for a clear view of the tympanic membrane of the ear to be injected.[9]



#### Anesthesia:

 Apply a topical anesthetic to the tympanic membrane. This can be done by placing a cotton ball or gel foam soaked in 4% lidocaine solution onto the anterosuperior quadrant of the eardrum for approximately 10-15 minutes.[9]

#### Visualization:

Using an otoscope or an operating microscope, visualize the tympanic membrane.

#### Injection:

- Draw the required volume of the **Bimokalner** gel formulation into a sterile syringe fitted with a fine-gauge needle. The exact volume is not publicly disclosed for the ACOU085 formulation, but a typical volume for such injections is around 0.5 ml.[9]
- Carefully advance the needle through the ear canal to the tympanic membrane.
- Puncture the tympanic membrane in the anterosuperior or posteroinferior quadrant and slowly inject the gel into the middle ear space, aiming for the round window niche.[1][9]
- The thermo-reversible nature of the gel means it is in a liquid state at storage temperature and transitions to a gel at body temperature, allowing it to remain in the middle ear.[1]

#### Post-Injection:

- Keep the patient in the same position for 20-30 minutes to allow the gel to set and to maximize contact with the round window membrane.
- Instruct the patient to avoid swallowing, yawning, or talking during this period to prevent the gel from being cleared through the Eustachian tube.
- The procedure is repeated for the contralateral ear with the placebo gel in the context of the split-body trial design.

# Mandatory Visualizations Signaling Pathway of Bimokalner in Otoprotection





Click to download full resolution via product page

Caption: Bimokalner's otoprotective signaling pathway against cisplatin ototoxicity.

# **Experimental Workflow for the PROHEAR Clinical Trial**





Click to download full resolution via product page

Caption: Experimental workflow of the PROHEAR clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences > Acousia Therapeutics GmbH [acousia.com]
- 3. hearingreview.com [hearingreview.com]
- 4. Acousia Therapeutics Reaches 50% Patient Enrollment Milestone in Phase 2 PROHEAR Study > Acousia Therapeutics GmbH [acousia.com]
- 5. urologytimes.com [urologytimes.com]
- 6. Acousia given go ahead for hearing loss Phase II trial Clinical Trials Arena [clinicaltrialsarena.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Bimokalner Transtympanic Injection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588733#bimokalner-transtympanic-injection-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com